2-(4-heptylphenyl)-1,3-thiazolidine
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Overview
Description
2-(4-heptylphenyl)-1,3-thiazolidine is a heterocyclic compound with the molecular formula C16H25NS. It features a five-membered thiazolidine ring, which contains both sulfur and nitrogen atoms. This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-heptylphenyl)-1,3-thiazolidine typically involves the reaction of 4-heptylbenzaldehyde with cysteamine. This reaction proceeds under mild conditions and does not require a catalyst. The reaction can be carried out in an organic solvent such as ethanol or methanol, and the product is usually purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yield and purity through the use of advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-heptylphenyl)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the thiazolidine ring is modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-heptylphenyl)-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-heptylphenyl)-1,3-thiazolidine involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Thiazolidinones: These derivatives have a wide range of biological activities, including anticancer and antimicrobial effects
Uniqueness
2-(4-heptylphenyl)-1,3-thiazolidine is unique due to its specific heptylphenyl substitution, which imparts distinct physicochemical properties and biological activities. This substitution enhances its lipophilicity, making it more effective in interacting with lipid membranes and cellular targets .
Properties
IUPAC Name |
2-(4-heptylphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NS/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16-17-12-13-18-16/h8-11,16-17H,2-7,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATIBVVJYZDFRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2NCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594820 |
Source
|
Record name | 2-(4-Heptylphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-48-7 |
Source
|
Record name | 2-(4-Heptylphenyl)thiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Heptylphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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